Temazepam-D5

Overview

Description

Temazepam-D5 is a stable-labeled internal standard suitable for quantitation of temazepam levels or isotope dilution methods by GC/MS or LC/MS for applications such as clinical toxicology, urine drug testing, and pain prescription monitoring .

Synthesis Analysis

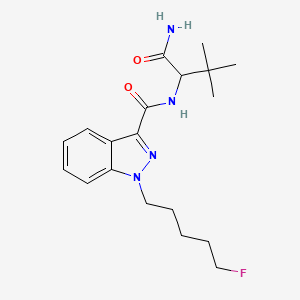

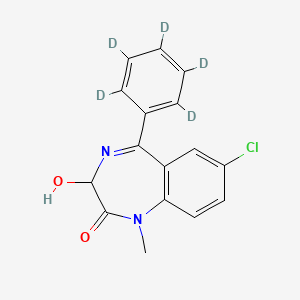

The synthesis of benzodiazepines, the class of drugs to which Temazepam-D5 belongs, involves the continuous flow synthesis of six benzodiazepines from aminobenzophenones . The flow synthesis of benzodiazepines has been reported by several groups .Molecular Structure Analysis

Temazepam-D5 has the molecular formula C16H8ClD5N2O2 . Its InChI code is InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11 (17)9-12 (13)14 (18-15 (20)16 (19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D .Chemical Reactions Analysis

The benzodiazepine assay utilizes gas chromatography-mass spectrometry (GC-MS) for the analysis of diazepam, nordiazepam, oxazepam, temazepam, lorazepam, α-hydroxyalprazolam, and α-hydroxytriazolam in blood and urine . A separate assay is employed for the analysis of alprazolam .Physical And Chemical Properties Analysis

Temazepam-D5 has a molecular weight of 305.77 . It is a neat solid in form and has a characteristic odor . Its flash point is 9℃ and it should be stored at -20°C .Scientific Research Applications

Neurological Disorder Management

Temazepam-D5 has been explored for its potential in managing neurological disorders due to its role as a GABA modulator . This application is particularly significant in the context of insomnia treatment, where enhancing the bioavailability and brain targeting affinity of Temazepam could lead to more effective therapeutic strategies.

Drug Delivery Systems

Research has been conducted on using Temazepam-D5 in nanostructured lipid carriers (NLCs) to mediate brain delivery of the drug . The design of these carriers aims to overcome the blood-brain barrier and improve the management of neurological conditions, showcasing the compound’s versatility in advanced drug delivery technologies.

Pharmacokinetic Studies

Temazepam-D5 is valuable in pharmacokinetic studies to understand the behavior of drugs within the body . These studies include tracking the absorption, distribution, metabolism, and excretion of Temazepam, providing insights that are crucial for developing effective dosing regimens.

Analytical Chemistry

In analytical chemistry, Temazepam-D5 serves as a reference compound for the analysis of benzodiazepines in biological samples . Its use in liquid chromatography-mass spectrometry (LC-MS/MS) research methods allows for precise measurement and detection of these substances.

Enzymatic Hydrolysis Research

The compound’s role in enzymatic hydrolysis research is noteworthy, particularly in the context of benzodiazepine urinalysis . Temazepam-D5 can be used to assess the efficiency of novel recombinant β-glucuronidase enzymes, which are crucial for the rapid hydrolysis of benzodiazepine glucuronides.

Bioavailability Enhancement

Studies have focused on the encapsulation efficiency of Temazepam within NLCs to improve its oral bioavailability and facilitate brain transport . This application underscores the compound’s importance in enhancing the therapeutic efficacy of benzodiazepines.

Metabolite Analysis

As a metabolite of species like Homo sapiens found in urine, Temazepam-D5 plays a role in the study of human metabolism and excretion processes . This application is essential for understanding the metabolic pathways and potential interactions of drugs.

Sedative Drug Monitoring

Lastly, Temazepam-D5 is used in therapeutic drug monitoring to track the presence and concentration of sedative drugs in the body . This is particularly important for drugs that are frequently abused or require careful dosing to avoid adverse effects.

Mechanism of Action

Target of Action

Temazepam-D5, like many other benzodiazepines, acts as a modulator of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation .

Mode of Action

The interaction of Temazepam-D5 with its targets results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This is achieved by increasing neuronal membrane permeability to chloride ions, leading to hyperpolarization (a less excitable state) and stabilization . This shift in chloride ions is the primary change resulting from the compound’s interaction with its targets .

Biochemical Pathways

The primary biochemical pathway affected by Temazepam-D5 is the GABAergic system . By enhancing the inhibitory effect of GABA, Temazepam-D5 increases the influx of chloride ions into the neuron, which leads to hyperpolarization and results in decreased neuronal excitability . This action on the GABAergic system results in the drug’s sedative, hypnotic, skeletal muscle relaxant, anticonvulsant, and anxiolytic effects .

Pharmacokinetics

Temazepam-D5 is metabolized in the liver and undergoes phase II metabolism . Following administration, the time to peak serum concentration is approximately 1.2-1.6 hours . The drug is primarily excreted in the urine, with 80-90% of the dose appearing as inactive metabolites . The elimination half-life of Temazepam-D5 is between 3.5 and 18.4 hours .

Result of Action

The molecular and cellular effects of Temazepam-D5’s action include sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action . These effects are primarily due to the enhancement of the inhibitory effect of GABA on neuronal excitability .

Action Environment

The action, efficacy, and stability of Temazepam-D5 can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit the enzymes involved in its metabolism, can affect the drug’s action and efficacy . Additionally, individual factors such as age, liver function, and genetic variations in metabolizing enzymes can also influence the drug’s pharmacokinetics and pharmacodynamics .

Safety and Hazards

Future Directions

Temazepam is specifically indicated only for the short-term management of insomnia . The official prescribing information for temazepam typically specifies that the instructions issued for dispensed prescriptions of the medication should indicate specifically that patients are only expected to use the therapy for short periods of time - usually 7-10 days in general . Some regional prescribing information also notes that temazepam may be used for premedication prior to minor surgery or other related procedures .

properties

IUPAC Name |

7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQDDYPDSLOBDC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016153 | |

| Record name | Temazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136765-51-0 | |

| Record name | Temazepam, (phenyl d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temazepam-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMAZEPAM, (PHENYL D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K28RMB8E9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)

![5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B593008.png)